4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
Overview
Description
“4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile” is a chemical compound that has been mentioned in the context of coordination polymers and anticancer agents . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . These compounds were synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been determined by single X-ray crystal diffraction . The structures were further characterized by elemental analysis, IR, TGA, and PXRD .Scientific Research Applications
Glycine Transporter Inhibitors
Researchers have optimized 4H-1,2,4-triazole derivatives to enhance their selectivity and activity as glycine transporter 1 (GlyT1) inhibitors. This optimization led to the discovery of compounds with significant selectivity for GlyT1, demonstrating potential therapeutic applications in neurological disorders (Sugane et al., 2013).
Synthesis of Highly Functionalized Compounds
The synthesis of 4-bromo-1,2-dihydroisoquinolines from related triazole compounds has been achieved through rhodium-catalyzed reactions. These compounds serve as intermediates for further chemical transformations, offering a pathway to synthesize a wide range of brominated organic compounds (He et al., 2016).
Antimicrobial Agents
A novel series of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and related derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Molecular Modeling and Pharmacological Evaluation
Research involving the synthesis and evaluation of novel benzimidazole-containing heterocyclic compounds has provided insights into their antimicrobial and antiviral activities. Molecular modeling techniques have been employed to predict potential biological targets, furthering our understanding of the mechanism of action of these compounds (Bassyouni et al., 2012).
Quantum Chemical Studies
Investigations into the electronic and structural properties of related benzonitrile derivatives have been conducted using quantum chemical methods. These studies provide valuable insights into the molecular interactions and properties of these compounds, which are crucial for designing materials with desired electronic and photophysical characteristics (Sheela et al., 2014).
Future Directions
The future directions of research on “4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile” could involve further exploration of its potential applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry . Its use in the synthesis of coordination polymers and as an anticancer agent suggests promising avenues for future research .
Properties
IUPAC Name |
2-bromo-4-(1,2,4-triazol-4-ylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN5/c10-9-3-8(2-1-7(9)4-11)14-15-5-12-13-6-15/h1-3,5-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCYDXALBMRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN2C=NN=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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